Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate
Description
Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate is a thiazolidinedione (TZD)-based compound characterized by a central 1,3-thiazolidine-2,4-dione scaffold. This core structure is substituted at position 3 with a 4-(ethoxycarbonyl)benzyl group and at position 5 with a methyl 4-aminobenzoate moiety.
Properties
IUPAC Name |
ethyl 4-[[5-(4-methoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-3-29-20(26)15-6-4-13(5-7-15)12-23-18(24)17(30-21(23)27)22-16-10-8-14(9-11-16)19(25)28-2/h4-11,17,22H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFOELRQWCIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate is a complex organic compound that belongs to the class of thiazolidinones. Its unique structure includes a thiazolidine ring, a benzyl group, and ester functionalities, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20N2O6S
- Molecular Weight : 428.5 g/mol
- IUPAC Name : Methyl 4-[[5-(4-ethoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate
- InChI Key : JWUMHZJCAHZPKX-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Thiazolidinones are also recognized for their anticancer properties. The compound under discussion has demonstrated cytotoxic effects on several cancer cell lines. For instance, studies have reported that it induces apoptosis in human breast cancer cells through the activation of caspase pathways . The mechanism involves the modulation of specific signaling pathways that regulate cell survival and proliferation.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It can bind to specific receptors on cell membranes, altering intracellular signaling cascades that lead to therapeutic effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Quaid-I-Azam University evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound). The results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In a separate study published in a peer-reviewed journal, the compound was tested against human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of approximately 15 µM, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidinedione Scaffolds
Compound A : Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate
- Structure : Lacks the 4-(ethoxycarbonyl)benzyl substitution at position 3.
- Molecular Weight : ~314.3 g/mol (CAS: 470691-50-0) .
Compound B : 2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
- Structure : Similar to the target compound but replaces the methyl ester with a carboxylic acid group.
- Molecular Weight : 414.4 g/mol (CAS: 1009350-50-8) .
- Activity : The free carboxylic acid may enhance solubility but reduce cell permeability compared to the methyl ester variant.
Compound C : 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[4-(trifluoromethyl)benzyl]benzamide
Functional Analogues with Modified Substituents
Compound D : Ethyl 4-{5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-furyl}benzoate
- Structure : Contains a furyl substituent instead of the benzyl group.
Compound E : 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
Preparation Methods
Knoevenagel Condensation for Thiazolidinone Core Formation
The thiazolidinone ring is synthesized via Knoevenagel condensation between 2,4-thiazolidinedione and substituted aldehydes.
Procedure :
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2,4-Thiazolidinedione (1 equiv) and 4-(ethoxycarbonyl)benzaldehyde (1 equiv) are refluxed in toluene with piperidine (0.1 equiv) as a catalyst.
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A Dean-Stark trap removes water azeotropically to drive the reaction to completion.
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The intermediate, 5-(4-(ethoxycarbonyl)benzylidene)-2,4-thiazolidinedione, is isolated via filtration and recrystallized from ethanol (yield: 70–85%).
Key Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Piperidine |
| Temperature | Reflux (~110°C) |
| Reaction Time | 6–8 hours |
| Yield | 70–85% |
Nucleophilic Substitution for Benzyl Group Introduction
The ethoxycarbonylbenzyl group is introduced via nucleophilic substitution using a benzyl halide or through reductive amination.
Procedure :
-
The intermediate from Step 2.1 (1 equiv) is reacted with 4-(bromomethyl)benzoic acid ethyl ester (1.2 equiv) in DMF.
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Anhydrous potassium carbonate (2 equiv) is added as a base, and the mixture is stirred at 80°C for 12 hours.
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The product, 3-[4-(ethoxycarbonyl)benzyl]-2,4-thiazolidinedione, is purified via column chromatography (silica gel, hexane/ethyl acetate).
Key Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 65–75% |
Amination with Methyl 4-Aminobenzoate
The methyl benzoate group is introduced via amination of the thiazolidinone intermediate.
Procedure :
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3-[4-(Ethoxycarbonyl)benzyl]-2,4-thiazolidinedione (1 equiv) is reacted with methyl 4-aminobenzoate (1.1 equiv) in ethanol.
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A catalytic amount of copper(I) iodide (0.05 equiv) is added, and the mixture is refluxed for 24 hours.
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The crude product is washed with cold ethanol and purified via recrystallization (yield: 60–70%).
Key Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | CuI |
| Temperature | Reflux (~78°C) |
| Reaction Time | 24 hours |
| Yield | 60–70% |
Green Chemistry Modifications
Alternative methods using green solvents or catalysts have been explored for analogous compounds:
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Ultrasound-assisted synthesis : Reduces reaction time from 24 hours to 2 hours and improves yield to 80–90%.
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Microwave irradiation : Achieves cyclization in 15 minutes at 200 W.
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Polyethylene glycol (PEG) solvents : Replace toluene in Knoevenagel condensation, though PPG (polypropylene glycol) is more effective for thiazolidinone synthesis.
Analytical Characterization
Spectroscopic Validation
Crystallography
Single-crystal X-ray diffraction confirms the planar thiazolidinone ring and spatial orientation of substituents.
Challenges and Optimization
Byproduct Formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
